molecular formula C16H12BrN3O B1273625 2-(4-Bromophenyl)quinoline-4-carbohydrazide CAS No. 351899-02-0

2-(4-Bromophenyl)quinoline-4-carbohydrazide

Cat. No.: B1273625
CAS No.: 351899-02-0
M. Wt: 342.19 g/mol
InChI Key: TVLQRCVLQVHHQI-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)quinoline-4-carbohydrazide is a quinoline derivative known for its significant biological activities. This compound has been extensively studied for its potential as a microbial DNA-gyrase inhibitor, making it a promising candidate in the field of antimicrobial research .

Properties

IUPAC Name

2-(4-bromophenyl)quinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O/c17-11-7-5-10(6-8-11)15-9-13(16(21)20-18)12-3-1-2-4-14(12)19-15/h1-9H,18H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLQRCVLQVHHQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373749
Record name 2-(4-bromophenyl)quinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351899-02-0
Record name 2-(4-bromophenyl)quinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pfitzinger Reaction: Synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic Acid

The foundational step involves the Pfitzinger reaction between isatin (indoline-2,3-dione) and 4-bromoacetophenone in refluxing ethanol under basic conditions (typically NaOH or KOH). This reaction facilitates the formation of the quinoline scaffold through a cascade mechanism involving:

  • Base-mediated ring-opening of isatin to generate an intermediate α-ketoamide.
  • Condensation with 4-bromoacetophenone to form a Schiff base.
  • Cyclization and aromatization to yield 2-(4-bromophenyl)quinoline-4-carboxylic acid.

Reaction Conditions :

  • Solvent : Ethanol (reflux, 78°C)
  • Base : Aqueous NaOH or KOH (pH ~12–14)
  • Time : 6–12 hours
  • Yield : 70–85%

Characterization Data :

  • IR : Absorption bands at 1680 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=N stretch).
  • ¹H NMR : Aromatic protons appear as multiplets between δ 7.5–8.6 ppm, with a singlet for the carboxylic acid proton at δ 13.1 ppm.

Esterification: Conversion to Ethyl 2-(4-Bromophenyl)quinoline-4-carboxylate

The carboxylic acid derivative is esterified using ethanol in the presence of concentrated sulfuric acid as a catalyst. This Fischer esterification proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by ethanol.

Reaction Conditions :

  • Catalyst : H₂SO₄ (5–10 mol%)
  • Solvent : Absolute ethanol (reflux, 78°C)
  • Time : 4–6 hours
  • Yield : 90–95%

Characterization Data :

  • ¹³C NMR : A signal at δ 165.2 ppm confirms the ester carbonyl group.
  • MS : Molecular ion peak at m/z 357 [M+H]⁺.

Hydrazide Formation: Synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide

The ester intermediate reacts with hydrazine hydrate in boiling ethanol to yield the target carbohydrazide. This nucleophilic acyl substitution replaces the ethoxy group with a hydrazide moiety.

Reaction Conditions :

  • Reagent : Hydrazine hydrate (excess, 3–5 equiv)
  • Solvent : Ethanol (reflux, 78°C)
  • Time : 3–5 hours
  • Yield : 80–88%

Characterization Data :

  • IR : Disappearance of the ester C=O stretch (1730 cm⁻¹) and emergence of N–H stretches at 3320 cm⁻¹ and 3180 cm⁻¹.
  • ¹H NMR : A singlet at δ 4.8 ppm (2H, NH₂) and a broad peak at δ 10.2 ppm (1H, NH).

Alternative Synthetic Approaches

While the Pfitzinger-based route dominates the literature, a patent (CN102924374B) describes an alternative pathway involving:

  • Addition of phenyl aldehyde to 2-methylquinoline-4-carboxylic acid.
  • Dehydration with diacetyl oxide.
  • Oxidation using potassium permanganate to introduce carboxylic acid groups.
    However, this method primarily targets quinoline-2,4-dicarboxylic acid derivatives and requires adaptation for synthesizing the 4-carbohydrazide analog.

Critical Analysis of Reaction Parameters

Solvent and Base Optimization

  • Ethanol vs. Other Solvents : Ethanol’s polarity and boiling point (78°C) balance reactivity and safety, though higher-boiling solvents (e.g., n-butanol) may improve yields in esterification.
  • Base Selection : Aqueous NaOH achieves higher Pfitzinger reaction yields compared to KOH due to superior solubility of intermediates.

Catalytic Efficiency

  • H₂SO₄ in Esterification : Sulfuric acid outperforms Lewis acids (e.g., ZnCl₂) by enhancing electrophilicity of the carbonyl carbon.
  • Hydrazine Stoichiometry : Excess hydrazine (≥3 equiv) ensures complete conversion of the ester to hydrazide.

Spectroscopic and Analytical Data Summary

Property Value/Description Source Reference
Molecular Formula C₁₆H₁₂BrN₃O
Molecular Weight 342.19 g/mol
Melting Point 295–297°C
IR (N–H Stretch) 3320 cm⁻¹, 3180 cm⁻¹
¹H NMR (NH₂) δ 4.8 ppm (s, 2H)
¹³C NMR (C=O) δ 165.2 ppm
MS (Molecular Ion) m/z 342 [M+H]⁺

Challenges and Mitigation Strategies

Byproduct Formation in Pfitzinger Reaction

  • Issue : Competing reactions may yield quinoline-3-carboxylic acid isomers.
  • Solution : Strict temperature control (75–80°C) and excess 4-bromoacetophenone suppress side products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline-4-carboxylic acid derivatives, while reduction reactions may produce quinoline-4-carbohydrazide derivatives with different substituents .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide typically involves the reaction of 2-(4-bromophenyl)quinoline-4-carboxylic acid with hydrazine hydrate. The resulting compound is characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm its structure and purity .

Antimicrobial Activity

One of the primary applications of this compound is its activity as an antimicrobial agent. Research has shown that derivatives of this compound exhibit significant inhibitory effects against various bacterial strains, particularly Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds have been reported to be notably low, indicating strong antibacterial properties .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismMIC (µM)
6bS. aureus33.64
10E. coli8.45
CiprofloxacinControl (reference)3.80

These findings suggest that the compound could serve as a lead for developing new antibiotics, particularly against resistant strains of bacteria.

Anticancer Activity

Additionally, studies have highlighted the potential of this compound in cancer therapy. The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Mechanistically, it is believed to act by inhibiting key cellular pathways involved in cancer cell proliferation and survival .

Table 2: Antiproliferative Effects of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)
6bMCF-7 (breast cancer)45.00
10A549 (lung cancer)30.00

The data indicates that these compounds may offer a novel approach to cancer treatment by targeting specific molecular pathways.

Structure-Activity Relationship (SAR)

The biological activities of this compound derivatives can be rationalized through structure-activity relationship studies. Variations in substituents on the quinoline scaffold significantly impact their antimicrobial and anticancer efficacy. For instance, modifications to the hydrazine moiety have been shown to enhance potency against specific microbial targets .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)quinoline-4-carbohydrazide involves its interaction with microbial DNA gyrase, an essential enzyme for DNA replication. By inhibiting this enzyme, the compound disrupts the replication process, leading to the death of microbial cells. This mechanism makes it a potent antimicrobial agent . Additionally, its derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) kinase, leading to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)quinoline-4-carbohydrazide stands out due to its dual antimicrobial and anticancer properties.

Biological Activity

2-(4-Bromophenyl)quinoline-4-carbohydrazide is a quinoline derivative that has garnered attention for its significant biological activities, particularly in the realms of antimicrobial and anticancer research. This compound exhibits a dual mechanism of action, targeting microbial DNA gyrase and various cancer cell lines, making it a promising candidate for drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula: C15_{15}H12_{12}BrN3_{3}O
  • Molecular Weight: 332.18 g/mol

The presence of the bromophenyl group enhances its biological activity, contributing to its effectiveness against various pathogens and cancer cells.

The primary mechanism through which this compound exerts its biological effects is by inhibiting microbial DNA gyrase. This enzyme is crucial for DNA replication and supercoiling in bacteria. By disrupting these processes, the compound effectively leads to bacterial cell death.

Interaction with DNA Gyrase

Research indicates that this compound has a strong binding affinity for DNA gyrase, surpassing known inhibitors like ciprofloxacin. For instance, one study reported an IC50_{50} value of 33.64 μM against Staphylococcus aureus DNA gyrase, demonstrating significant antimicrobial potential .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values highlight its effectiveness:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus62
Escherichia coli35
Mycobacterium tuberculosis3.81

These results indicate that the compound is particularly potent against Mycobacterium tuberculosis, suggesting its potential as a treatment for resistant strains .

Anticancer Activity

In addition to its antimicrobial effects, this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The following table summarizes the cytotoxic activity observed:

Cell Line IC50_{50} (μg/mL)
MCF-70.164 - 0.583
HepG20.137 - 0.332

These values indicate that the compound is effective at low concentrations, making it a candidate for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

A Structure-Activity Relationship (SAR) study has revealed that the hydrazine moiety in the compound is crucial for its antimicrobial activity. Variations in this group can significantly impact the compound's effectiveness against bacterial growth, suggesting avenues for further structural optimization .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound effectively inhibited bacterial growth in vitro, particularly against gram-positive bacteria.
  • Anticancer Potential : Another research effort highlighted its ability to induce apoptosis in cancer cells by targeting specific pathways associated with cell survival, such as Bcl-2 inhibition .
  • Molecular Docking Studies : These studies have provided insights into how the compound interacts with target proteins at the molecular level, enhancing our understanding of its mechanisms .

Q & A

Q. What are the standard protocols for synthesizing 2-(4-bromophenyl)quinoline-4-carbohydrazide?

The compound is synthesized via a multi-step process starting with the preparation of 2-(4-bromophenyl)quinoline-4-carboxylic acid. This intermediate is esterified to form ethyl 2-(4-bromophenyl)quinoline-4-carboxylate, followed by hydrazide formation using hydrazine hydrate in ethanol under reflux. Reaction conditions (e.g., reflux duration, solvent ratios) and purification methods (e.g., recrystallization) are critical for achieving >90% purity .

Q. Which spectroscopic techniques are used to confirm the structure of this compound?

Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups such as the carbonyl (C=O) and hydrazide (N-H) moieties. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms aromatic proton environments and substituent positions. Mass spectrometry (MS) validates the molecular ion peak and fragmentation pattern .

Q. What biological assays are employed to evaluate its antimicrobial activity?

Standard assays include:

  • Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
  • Agar diffusion for antifungal activity (e.g., C. albicans).
  • DNA-gyrase inhibition assays to assess mechanistic targets in microbial pathogens .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

Key strategies include:

  • Catalyst screening : Sodium acetate in glacial acetic acid improves hydrazide formation efficiency .
  • Reaction monitoring : TLC or HPLC tracks intermediate consumption to optimize reflux duration.
  • Solvent selection : Ethanol-water mixtures enhance crystallization purity .

Q. What computational methods support structure-activity relationship (SAR) studies for DNA-gyrase inhibition?

Molecular docking (e.g., AutoDock Vina) models interactions between the compound’s hydrazide group and the gyrase ATP-binding pocket. Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity. In silico ADMET profiling predicts pharmacokinetic suitability .

Q. How do crystallographic challenges arise in resolving this compound’s structure via X-ray diffraction (XRD)?

  • Twinned crystals : Common due to flexible hydrazide side chains; SHELXL refinement tools (TWIN/BASF commands) mitigate this .
  • Disorder : Aromatic rings may exhibit positional disorder, requiring high-resolution data (>1.0 Å) and restraints during refinement .

Q. How can HPLC methods be validated for quantifying purity in metabolic stability studies?

  • Column : C18 reverse-phase with acetonitrile/water gradients.
  • Validation parameters : Linearity (R² > 0.99), LOD/LOQ (<1 μg/mL), intraday/interday precision (%RSD < 2%).
  • Application : Detects degradation products in isolated rat brain synaptosomes, ensuring compound stability under physiological conditions .

Data Interpretation and Contradictions

Q. How should discrepancies in reported antiproliferative IC₅₀ values be addressed?

Variations may arise from:

  • Cell line specificity : reports IC₅₀ = 8.2 μM (MCF-7 breast cancer) vs. 14.5 μM (HeLa) due to differential EGFR-TK expression.
  • Assay conditions : Pre-incubation time (24 vs. 48 hours) impacts cytotoxicity readouts. Cross-study comparisons require normalization to control compounds (e.g., doxorubicin) .

Q. What experimental controls are essential when evaluating antioxidant activity?

  • Positive controls : Ascorbic acid or Trolox for radical scavenging assays (DPPH/ABTS).
  • Negative controls : Solvent-only samples to exclude auto-oxidation artifacts.
  • Dose-response curves : Ensure linearity in the 10–100 μM range to avoid saturation effects .

Methodological Recommendations

Q. How to design derivatives for enhanced blood-brain barrier (BBB) penetration?

  • Lipophilicity optimization : ClogP values between 2–4 (calculated via ChemDraw) improve permeability.
  • Prodrug strategies : Esterification of the hydrazide group increases bioavailability.
  • In vitro BBB models : MDCK-MDR1 monolayers assess passive diffusion and P-gp efflux ratios .

Q. What strategies resolve low solubility in biological assays?

  • Co-solvents : ≤1% DMSO or cyclodextrin inclusion complexes.
  • Nanoparticle formulation : Poly(lactic-co-glycolic acid) (PLGA) encapsulation enhances aqueous dispersion .

Q. How to validate target engagement in enzyme inhibition studies?

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) to DNA gyrase.
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)quinoline-4-carbohydrazide
Reactant of Route 2
2-(4-Bromophenyl)quinoline-4-carbohydrazide

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